

Technical Guide: Solubility Profile of 6-Bromoisoquinoline-1-carbonitrile

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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1380134

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of **6-Bromoisoquinoline-1-carbonitrile** in organic solvents. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound in common organic solvents is not publicly available. Chemical suppliers either do not list solubility data or explicitly state it as "N/A".^[1]

This guide, therefore, provides the available physicochemical properties of **6-Bromoisoquinoline-1-carbonitrile** and a detailed, generalized experimental protocol for determining the solubility of a solid compound. This allows research professionals to generate the necessary solubility data in-house.

Physicochemical Properties

A summary of the known physical and chemical properties of **6-Bromoisoquinoline-1-carbonitrile** is presented below.

Property	Value	Source
CAS Number	1082674-24-5	[1][2][3][4]
Molecular Formula	C10H5BrN2	[1][2][3]
Molecular Weight	233.07 g/mol	[1]
Appearance	Yellow to white solid	[1]
Melting Point	152°C	[4]
Boiling Point	403.9 ± 25.0 °C (Predicted)	[4]
Density	1.66 ± 0.1 g/cm3 (Predicted)	[4]
Storage	Sealed in dry, room temperature	[1][2][4]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound, such as **6-Bromoisoquinoline-1-carbonitrile**, in various organic solvents using the isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of **6-Bromoisoquinoline-1-carbonitrile** in a given organic solvent at a specific temperature.

Materials:

- **6-Bromoisoquinoline-1-carbonitrile**
- Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Toluene)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator

- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **6-Bromoisoquinoline-1-carbonitrile** to a series of vials, each containing a known volume of a specific organic solvent. The exact amount of solid should be enough to ensure that undissolved solid remains after equilibration.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
 - Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid remaining.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
 - Carefully draw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
- Dilution and Analysis:

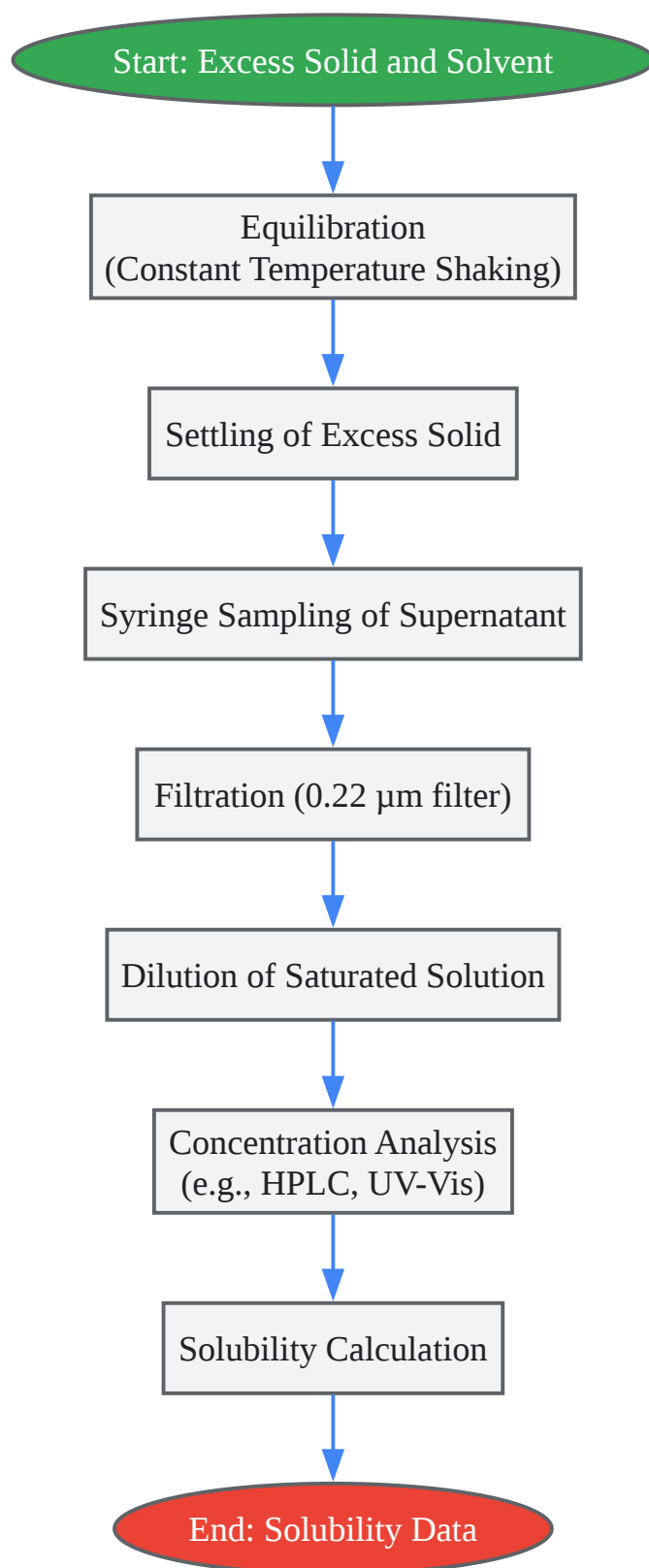
- Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **6-Bromoisoquinoline-1-carbonitrile**.
- Quantification:
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation:

The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L for each solvent at the tested temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **6-Bromoisoquinoline-1-carbonitrile**.



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Workflow for Solubility Determination

Signaling Pathways

A search of available literature and databases did not reveal any specific established signaling pathways in which **6-Bromoisoquinoline-1-carbonitrile** is directly involved. This compound is likely a novel research chemical or an intermediate in the synthesis of more complex molecules.[5] As research progresses, its biological activities and potential interactions with cellular signaling pathways may be elucidated. Understanding and targeting signaling pathways is a crucial aspect of modern drug discovery.[6]

This technical guide provides a framework for researchers to begin their work on the solubility of **6-Bromoisoquinoline-1-carbonitrile**. The provided experimental protocol and workflow are intended to facilitate the in-house determination of this important physicochemical property.

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